molecular formula C16H17NO3S B12478581 2-(Naphthalen-2-ylsulfonyl)-1-(pyrrolidin-1-yl)ethanone

2-(Naphthalen-2-ylsulfonyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B12478581
M. Wt: 303.4 g/mol
InChI Key: YNKUXEXZXRTSFV-UHFFFAOYSA-N
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Description

2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE is an organic compound that features a naphthalene sulfonyl group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE typically involves the reaction of naphthalene-2-sulfonyl chloride with pyrrolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine moiety.

    Reduction: Reduction reactions could target the sulfonyl group.

    Substitution: The naphthalene ring may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfoxide.

Scientific Research Applications

Chemistry

In chemistry, 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly if it exhibits biological activity.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(NAPHTHALENE-2-SULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE
  • 2-(NAPHTHALENE-2-SULFONYL)-1-(MORPHOLIN-1-YL)ETHANONE

Uniqueness

Compared to similar compounds, 2-(NAPHTHALENE-2-SULFONYL)-1-(PYRROLIDIN-1-YL)ETHANONE may exhibit unique properties due to the presence of the pyrrolidine ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

2-naphthalen-2-ylsulfonyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C16H17NO3S/c18-16(17-9-3-4-10-17)12-21(19,20)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2

InChI Key

YNKUXEXZXRTSFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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